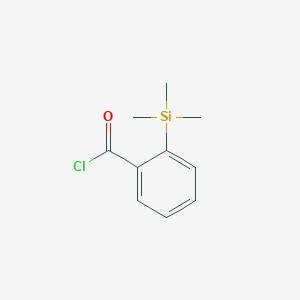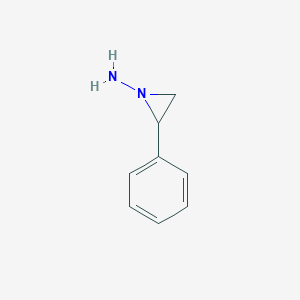
2-Phenylaziridin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylaziridin-1-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the aziridine family, which is known for its unique ring structure and reactivity.
Aplicaciones Científicas De Investigación
2-Phenylaziridin-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, this compound has been found to inhibit the growth of bacteria and viruses, suggesting its potential as an antibacterial and antiviral agent. Furthermore, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-Phenylaziridin-1-amine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial and viral growth. Additionally, the anti-inflammatory properties of this compound are believed to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In antibacterial and antiviral applications, this compound has been found to disrupt the cell membrane of bacteria and viruses, leading to their death. Inflammatory diseases, such as rheumatoid arthritis, have been shown to be alleviated by the anti-inflammatory properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Phenylaziridin-1-amine is its high yield in the synthesis process, making it a cost-effective compound to produce. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-Phenylaziridin-1-amine. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the specific mechanisms of action and the efficacy of this compound in different types of cancer. Additionally, research on the antibacterial and antiviral properties of this compound could lead to the development of new antibiotics and antiviral agents. Furthermore, the anti-inflammatory properties of this compound could be further explored for the treatment of inflammatory diseases. Overall, the potential therapeutic applications of this compound make it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 2-Phenylaziridin-1-amine involves the reaction of aniline with epichlorohydrin in the presence of a base. This reaction leads to the formation of the intermediate, 2-(chloromethyl)aniline, which is then reacted with sodium azide to form this compound. The yield of this reaction is typically high, making it a cost-effective method for synthesizing this compound.
Propiedades
Número CAS |
19615-20-4 |
|---|---|
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-phenylaziridin-1-amine |
InChI |
InChI=1S/C8H10N2/c9-10-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9H2 |
Clave InChI |
KNKDTKBMUZNQOZ-UHFFFAOYSA-N |
SMILES |
C1C(N1N)C2=CC=CC=C2 |
SMILES canónico |
C1C(N1N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




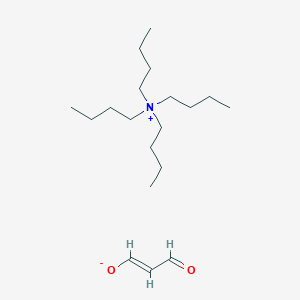
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)

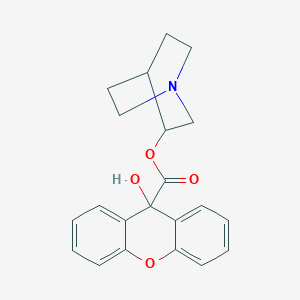


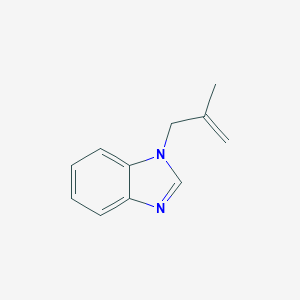
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
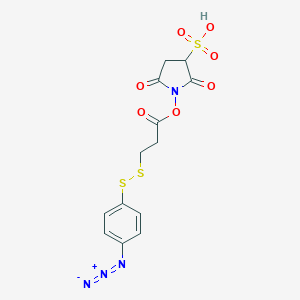
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)

